5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Overview
Description
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with the molecular formula C20H18N2O3S and a molecular weight of 366.43 g/mol . This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and its benzyl and phenoxyacetyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the benzyl and phenoxyacetyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
2-AMINO-PENTANEDIOIC ACID 5-BENZYL ESTER: This compound shares a similar benzyl group but differs in its overall structure and functional groups.
3-Thiophenecarboxamide derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.
Properties
IUPAC Name |
5-benzyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-19(24)17-12-16(11-14-7-3-1-4-8-14)26-20(17)22-18(23)13-25-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H2,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQCTLOWJTONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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